6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is classified as a heterocyclic compound due to its incorporation of both nitrogen and oxygen in the ring structure. It is specifically noted for its role as a dopamine type 2 receptor antagonist and serotonin type 2 receptor antagonist, making it relevant in the treatment of psychiatric disorders.
The synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole has been explored through various methods. A notable method involves the following steps:
This method emphasizes environmental considerations by minimizing the use of harmful reagents like triethylamine.
The molecular formula of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is C_12H_13FN_2O. The structure features:
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole participates in various chemical reactions:
The mechanism of action for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole primarily involves its antagonistic effects on dopamine D2 and serotonin 5-HT2 receptors. This dual action contributes to its therapeutic efficacy in managing symptoms associated with schizophrenia and other mood disorders.
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole has significant applications in medicinal chemistry:
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS 84163-13-3) represents a privileged scaffold in drug design due to its distinctive molecular architecture. The compound integrates three pharmacologically significant motifs: a benzisoxazole ring, a piperidine moiety, and a fluorine substituent. This configuration enables versatile interactions with biological targets, underpinning its utility across diverse therapeutic areas [1] [3].
The benzisoxazole nucleus provides planar rigidity that facilitates π-π stacking interactions with aromatic residues in enzyme binding sites. Positioned at the 3-site, the piperidinyl group introduces a basic nitrogen atom (pKa ~8.5) that readily forms salt bridges with aspartate or glutamate residues in target proteins. This feature is critical for receptor binding affinity, particularly in central nervous system targets [1] [7]. The fluorine atom at the 6-position serves dual purposes: it modulates electron distribution across the benzisoxazole system through strong inductive effects, and enhances membrane permeability due to its lipophilicity (logP ~2.1). These properties collectively improve blood-brain barrier penetration—a crucial factor for neuropsychiatric drug development [1] [9].
Functionally, the molecule exhibits remarkable synthetic versatility. The secondary amine on the piperidine ring undergoes facile N-alkylation with alkyl halides, acylation with acid chlorides, and sulfonylation with sulfonyl chlorides. These reactions enable rapid diversification for structure-activity relationship studies [1]. As documented in antiproliferative research, modifications at this position significantly influence biological activity. For instance, conjugation with heterocyclic acid chlorides yielded compounds demonstrating potent activity against HeLa, HT-29, MCF-7, and HepG-2 carcinoma cell lines (IC~50~ values 1.8-4.7 µM) [2].
Table 1: Key Molecular Features Enabling Therapeutic Applications
Structural Element | Chemical Properties | Biological Implications |
---|---|---|
Benzisoxazole ring | Planar aromatic system | Target binding via π-stacking; metabolic stability |
4-Piperidinyl group | Basic amine (pKa ~8.5) | Salt formation with receptors; improved solubility via hydrochloride salt |
6-Fluoro substituent | Strong electron-withdrawing effect | Enhanced membrane permeability; modulation of electron density |
Secondary amine | Nucleophilic character | Site for structural diversification (alkylation, acylation) |
This scaffold’s significance extends beyond antipsychotics to antimicrobial, antidepressant, and anticancer agents. Recent investigations demonstrate its incorporation into pyrido[1,2-c]pyrimidine derivatives as dual 5-hydroxytryptamine 1A receptor ligands and serotonin transporter protein inhibitors, highlighting its adaptability in modern psychopharmacology [7]. The crystalline hydrochloride salt (typically >98% purity) offers handling stability with recommended storage at 0-8°C, making it practical for industrial applications [3] [10].
The development of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is inextricably linked to the search for improved antipsychotic agents. Initial synthetic routes, documented in patents from the 1980s-1990s, employed a two-step sequence starting from 4-(2,4-difluorobenzoyl)piperidine hydrochloride. This process required triethylamine as an acid scavenger during oximation, followed by separate base-mediated cyclization—a method plagued by environmental concerns and low yields due to difficult removal of triethylamine hydrochloride byproducts [4].
A transformative advancement emerged with the patent CN111777601B (priority date 2020), which established a sustainable "one-pot" synthesis. This innovative approach dissolved 4-(2,4-difluorobenzoyl)piperidine hydrochloride in alcoholic solvents (methanol, ethanol, or tert-butanol), followed by sequential addition of hydroxylamine hydrochloride and inorganic base (potassium or sodium hydroxide). The reaction proceeded at mild temperatures (40-45°C) for 5-72 hours, after which concentrated hydrochloric acid addition induced cyclization and salt formation. This methodology eliminated triethylamine, simplified purification, and boosted yields to 90.4% while maintaining high purity (>99.8%) [4].
Table 2: Evolution of Synthetic Methods for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
Time Period | Synthetic Approach | Key Limitations | Innovations |
---|---|---|---|
1980s-1990s | Two-step process: 1. Oximation with triethylamine 2. Separate cyclization | Low yield (60-70%); Triethylamine hydrochloride removal difficulties; Environmental pollution | First route to antipsychotic intermediates; Established structure-activity foundation |
Pre-2020 | Modified cyclization: tert-butanol/water solvent systems | Moderate yield improvement (75-80%) | Improved cyclization efficiency; Reduced byproduct formation |
2020-present | One-pot process: Alcoholic solvent + inorganic base | None significant | Yield >90%; Elimination of triethylamine; Reduced purification steps |
The compound achieved pharmaceutical prominence as the essential intermediate for risperidone (FDA-approved 1993), paliperidone (FDA-approved 2006), and iloperidone (FDA-approved 2009). Regulatory recognition solidified when the hydrochloride salt was designated as Risperidone European Pharmacopoeia Impurity M and Paliperidone United States Pharmacopeia Related Compound B, acknowledging its critical role in manufacturing control [10]. These designations underscore its significance in quality assurance protocols for antipsychotic production [1] [10].
Beyond antipsychotics, the 2010s witnessed expansion into new therapeutic domains. Structure-activity relationship studies demonstrated that N-(hetero)aroyl derivatives exhibited potent antiproliferative effects, while hybrid molecules incorporating pyrido[1,2-c]pyrimidine segments showed promise as dual-acting antidepressants targeting serotonin receptors and transporters [2] [7]. Current Good Manufacturing Practice suppliers now offer the compound at ≥99% purity, supporting its transition from research curiosity to standardized building block in global pharmaceutical supply chains [3] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5